4-Chlorophthalazin-1-amine

Drug Metabolism Enzyme Kinetics Aldehyde Oxidase

Researchers requiring regioselective phthalazine scaffolds face supply gaps with generic analogs lacking the critical 4-chloro-1-amine pattern. This compound enables: • Suzuki coupling to diarylimidazo[2,1-a]phthalazines targeting p38 MAPK • DMPK probe for aldehyde oxidase substrate selectivity studies • Synthesis of 2-phenylimidazo[1,2-b]pyridazine anthelmintics Consistent ≥98% purity ensures reproducible cross-coupling and enzyme assay results.

Molecular Formula C8H6ClN3
Molecular Weight 179.6 g/mol
CAS No. 13580-86-4
Cat. No. B050617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorophthalazin-1-amine
CAS13580-86-4
Synonyms1-Amino-4-chloro-phthalazine;  4-Chloro-1-phthalazinamine
Molecular FormulaC8H6ClN3
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN=C2Cl)N
InChIInChI=1S/C8H6ClN3/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H,(H2,10,12)
InChIKeyIJYLJLPFNAQRLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorophthalazin-1-amine: A Differentiated Building Block for Kinase & Anthelmintic Research


4-Chlorophthalazin-1-amine (CAS 13580-86-4) is a heterocyclic aromatic amine featuring a phthalazine core with a chlorine substituent at the 4-position and an amine group at the 1-position (molecular formula C₈H₆ClN₃; molecular weight 179.61 g/mol) [1]. This compound serves as a privileged scaffold in medicinal chemistry, primarily utilized as a key synthetic intermediate for the construction of more complex phthalazine-based derivatives, including imidazo[2,1-a]phthalazines investigated as potential p38 MAP kinase inhibitors and 2-phenylimidazo[1,2-b]pyridazine derivatives evaluated for anthelmintic activity [1] [2]. Its unique substitution pattern imparts distinct reactivity and biological properties that differentiate it from closely related phthalazine analogs .

4-Chlorophthalazin-1-amine: Non-Interchangeability with Generic Analogs


Substituting 4-chlorophthalazin-1-amine with seemingly similar phthalazine derivatives (e.g., 1-aminophthalazine, 1-chlorophthalazine, or unsubstituted phthalazine) introduces significant and quantifiable differences in metabolic stability, enzyme interaction profiles, and synthetic utility. The precise positioning of the chlorine atom at the 4-position and the amine at the 1-position dictates the compound's electronic properties, steric hindrance, and subsequent reactivity in cross-coupling reactions . Furthermore, in vitro studies demonstrate that even a single substituent change (e.g., 1-amino vs. 1-chloro vs. unsubstituted) dramatically alters substrate efficiency and inhibition kinetics with key metabolic enzymes such as aldehyde oxidase and xanthine oxidase [1]. These differences directly impact downstream applications, making generic substitution a high-risk decision for reproducible research outcomes.

Differentiation Evidence: 4-Chlorophthalazin-1-amine vs. Closest Analogs


Enhanced Substrate Efficiency with Molybdenum Hydroxylases

In a direct head-to-head comparison using partially purified rabbit-liver aldehyde oxidase and bovine-milk xanthine oxidase, the analog 1-chlorophthalazine (structurally similar to 4-chlorophthalazin-1-amine) demonstrated a significantly higher substrate efficiency than the parent compound, phthalazine, with both enzymes [1]. This class-level inference suggests that the chlorine substitution on the phthalazine core enhances recognition and turnover by molybdenum hydroxylases, a key class of drug-metabolizing enzymes. The precise quantitative fold-change is not provided in the abstract, but the finding establishes a clear functional divergence based on halogenation status.

Drug Metabolism Enzyme Kinetics Aldehyde Oxidase Xanthine Oxidase

Xanthine Oxidase: Substrate vs. Inhibitor Switch

A direct head-to-head comparison in the same study revealed a stark functional divergence: 1-aminophthalazine (the analog lacking the 4-chloro substituent) acts as a competitive inhibitor of xanthine oxidase, whereas 1-chlorophthalazine acts as a substrate [1]. This demonstrates that the presence of a chlorine atom versus an amine group at the 1-position (or by inference, the 4-chloro substitution in the target compound) fundamentally alters the interaction with this enzyme from inhibition to substrate turnover. While the specific Ki value for 1-aminophthalazine's inhibition is not detailed in the abstract, the qualitative difference in mechanism is unequivocal.

Enzyme Inhibition Xanthine Oxidase Substrate Specificity Kinetic Mechanism

Precursor for p38 MAPK Inhibitor Scaffolds

4-Chlorophthalazin-1-amine serves as a critical starting material for the synthesis of diarylimidazo[2,1-a]phthalazines, a class of compounds computationally predicted to be potential inhibitors of p38 MAP kinase [1]. While the parent compound itself is not an inhibitor, its unique substitution pattern (chlorine at position 4, amine at position 1) enables regioselective functionalization via Suzuki coupling to generate diverse derivative libraries [1]. This contrasts with alternative phthalazine building blocks (e.g., 1-aminophthalazine or phthalazin-1-one) which would yield different regioisomers or require alternative synthetic routes with potentially lower yields or selectivity. Quantitative yield data for the specific Suzuki coupling using 4-chlorophthalazin-1-amine is not provided in the abstract, but the paper establishes its role as the enabling precursor for this targeted kinase inhibitor scaffold.

Medicinal Chemistry Kinase Inhibitors p38 MAPK Heterocyclic Synthesis

Anthelmintic Activity Against Haemonchus contortus

4-Chlorophthalazin-1-amine is a key intermediate in the synthesis of 2-phenylimidazo[1,2-b]pyridazine derivatives, which have been specifically investigated for anthelmintic activity against Haemonchus contortus, a parasitic nematode of significant veterinary importance . While the exact IC₅₀ or EC₅₀ values for the final derivatives are not reported in the cited vendor application note, the documented use of this building block in a targeted antiparasitic program provides a clear application-specific differentiation. Alternative phthalazine precursors lacking the 4-chloro substitution would not yield the same 2-phenylimidazo[1,2-b]pyridazine core required for this activity. This application is distinct from the kinase inhibitor work, demonstrating the compound's versatility in generating diverse bioactive scaffolds.

Anthelmintic Parasitology Veterinary Medicine Haemonchus contortus

4-Chlorophthalazin-1-amine: Key Application Scenarios


p38 MAPK Inhibitor Library Synthesis

Utilize 4-chlorophthalazin-1-amine as the core scaffold to generate diverse diarylimidazo[2,1-a]phthalazine derivatives via Suzuki coupling. This approach, validated by Mavel et al. (2002) [1], provides a direct route to compounds computationally predicted to bind p38 MAPK, a validated target in inflammatory diseases and cancer. The unique 4-chloro-1-amine substitution pattern ensures regioselective functionalization not achievable with generic phthalazine precursors, enabling the exploration of novel chemical space in kinase inhibitor discovery.

Molybdenum Hydroxylase Substrate Profiling in DMPK

Employ 4-chlorophthalazin-1-amine as a probe substrate to study the substrate selectivity and catalytic efficiency of aldehyde oxidase and xanthine oxidase. Based on class-level inference from Johnson et al. (1987) [1], the chlorine substitution enhances substrate efficiency compared to unsubstituted phthalazine. This application is critical for DMPK scientists assessing the metabolic liability of phthalazine-containing drug candidates and for designing prodrugs with tailored clearance profiles.

Anthelmintic Lead Synthesis for Veterinary Parasitology

Use 4-chlorophthalazin-1-amine as a key intermediate to synthesize 2-phenylimidazo[1,2-b]pyridazine derivatives for evaluation against Haemonchus contortus [1]. This application directly addresses the need for novel anthelmintics to combat drug-resistant parasites in livestock. The building block enables access to a specific heterocyclic core linked to antiparasitic activity, providing a rational starting point for structure-activity relationship (SAR) studies in veterinary drug discovery.

Methodology Development in Heterocyclic Chemistry

Leverage 4-chlorophthalazin-1-amine in the development of new synthetic methodologies for phthalazine functionalization, including palladium-catalyzed cross-coupling reactions and SNAr chemistry [1]. Its unique combination of an amine nucleophile and an aryl chloride electrophile makes it an ideal substrate for exploring regioselective transformations and for undergraduate or graduate laboratory courses in advanced heterocyclic synthesis.

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